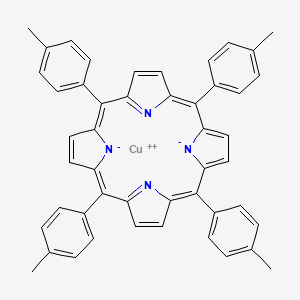
copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide is a complex organic compound that belongs to the porphyrin family Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, such as oxygen transport and photosynthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide typically involves the condensation of pyrrole with 4-methylbenzaldehyde in the presence of an acid catalyst, followed by the insertion of a copper ion into the porphyrin ring. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Catalyst: Trifluoroacetic acid or acetic acid
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Large-scale reactors with controlled temperature and pressure conditions
Purification: Techniques such as column chromatography or recrystallization to obtain high-purity products
化学反応の分析
Types of Reactions
Copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide undergoes various chemical reactions, including:
Oxidation: The copper center can be oxidized, leading to changes in the electronic structure of the porphyrin ring.
Reduction: Reduction reactions can occur at the copper center or the porphyrin ring.
Substitution: The methylphenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or molecular oxygen in the presence of a catalyst
Reduction: Sodium borohydride or hydrazine
Substitution: Halogenated reagents or organometallic compounds
Major Products
The major products formed from these reactions include oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups attached to the methylphenyl rings.
科学的研究の応用
Copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, such as oxidation and reduction processes.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of sensors and materials for environmental monitoring and energy storage.
作用機序
The mechanism of action of copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide involves its ability to coordinate with various substrates through its copper center. The copper ion can undergo redox reactions, facilitating electron transfer processes. The porphyrin ring can also interact with molecular oxygen, enabling catalytic oxidation reactions. These interactions are crucial for its applications in catalysis and medicine.
類似化合物との比較
Similar Compounds
5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin cobalt (ii): Similar structure but with cobalt instead of copper, used in electrocatalysis.
5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin: Contains carboxyl groups, used in biomedicine and environmental applications.
5,10,15,20-tetrakis(4-pyridyl)porphyrin: Contains pyridyl groups, used in the synthesis of metal-organic frameworks.
Uniqueness
Copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide is unique due to its specific combination of copper and methylphenyl groups, which provide distinct electronic and steric properties. These properties make it particularly effective in catalytic and photodynamic applications, distinguishing it from other porphyrin derivatives.
特性
分子式 |
C48H36CuN4 |
|---|---|
分子量 |
732.4 g/mol |
IUPAC名 |
copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C48H36N4.Cu/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28H,1-4H3;/q-2;+2 |
InChIキー |
JHELMKOEBWMCNA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















